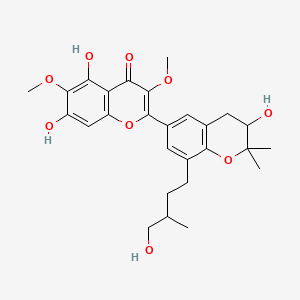

Dodovisone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOXRYIETPBDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Profile of Dodovisone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure, properties, and isolation of Dodovisone B, an isoprenylated flavonoid derived from the plant Dodonaea viscosa. The information presented is collated from scientific literature to support research and development endeavors.

Chemical Structure and Properties

This compound is a naturally occurring flavonoid characterized by the presence of isoprenyl groups, which contribute to its unique chemical and biological properties. Its structure was elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₉ | [1][2] |

| Molecular Weight | 500.54 g/mol | [1][2] |

| CAS Number | 1616683-51-2 | |

| Appearance | Yellowish oil | |

| Optical Rotation | [α]²⁰D +15.4 (c 0.1, MeOH) | |

| UV (MeOH) λₘₐₓ (log ε) | 272 (4.38), 345 (4.25) nm | |

| IR (KBr) νₘₐₓ | 3421, 1654, 1587, 1245 cm⁻¹ | |

| HR-ESI-MS [M+H]⁺ | m/z 501.2118 (calcd. for C₂₇H₃₃O₉, 501.2125) |

Spectroscopic Data

The structural confirmation of this compound was achieved through detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 6 | 6.48 | s |

| 8 | 6.36 | s |

| 2' | 7.32 | d (2.0) |

| 5' | 6.90 | d (8.5) |

| 6' | 7.34 | dd (8.5, 2.0) |

| 1'' | 3.29 | d (7.0) |

| 2'' | 5.23 | t (7.0) |

| 4'' | 1.80 | s |

| 5'' | 1.68 | s |

| 1''' | 4.58 | d (6.5) |

| 2''' | 5.50 | t (6.5) |

| 3''' | 3.75 | m |

| 4''' | 1.35 | s |

| 5''' | 1.38 | s |

| 3-OCH₃ | 3.86 | s |

| 7-OCH₃ | 3.92 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 155.8 | 1' | 122.5 |

| 3 | 138.2 | 2' | 127.8 |

| 4 | 178.5 | 3' | 130.5 |

| 5 | 161.2 | 4' | 158.9 |

| 6 | 98.2 | 5' | 114.8 |

| 7 | 164.8 | 6' | 129.5 |

| 8 | 92.5 | 1'' | 28.5 |

| 9 | 156.9 | 2'' | 122.8 |

| 10 | 105.7 | 3'' | 131.5 |

| 3-OCH₃ | 60.1 | 4'' | 25.8 |

| 7-OCH₃ | 56.1 | 5'' | 17.9 |

| 1''' | 70.2 | ||

| 2''' | 125.4 | ||

| 3''' | 138.1 | ||

| 4''' | 25.9 | ||

| 5''' | 25.9 |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the aerial parts of Dodonaea viscosa. The following is a generalized protocol based on the published literature:

-

Extraction: Air-dried and powdered aerial parts of D. viscosa (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction was subjected to column chromatography over a silica gel column, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions.

-

Purification: Fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compound.

Biological Activity

While specific signaling pathways for this compound have not been extensively detailed, related isoprenylated flavonoids from Dodonaea viscosa have been investigated for their potential to promote adipogenesis. Compounds with similar structural motifs have been shown to increase triglyceride levels in 3T3-L1 cells and enhance the accumulation of lipid droplets.[1] Furthermore, they have been observed to upregulate the expression of adipocyte-specific genes such as aP2 and GLUT4.[1]

Visualizations

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

References

Spectroscopic and Structural Elucidation of Dodovisone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Dodovisone B, an isoprenylated flavonoid isolated from the aerial parts of Dodonaea viscosa. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization.

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula, while one- and two-dimensional NMR experiments were pivotal in determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M + H]⁺ | 501.2119 | 501.2116 | C₂₇H₃₃O₉ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

¹H NMR Data (CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2' | 5.03 | dd | 11.2, 3.2 |

| 3' | 4.60 | dd | 11.2, 3.2 |

| 6' | 6.13 | s | |

| 4 | 3.28 | dd | 17.1, 12.8 |

| 4 | 2.82 | dd | 17.1, 3.1 |

| 1'' | 3.32 | m | |

| 2'' | 1.83 | m | |

| 3'' | 1.25 | m | |

| 4'' | 3.40 | t | 6.4 |

| 5'' | 1.22 | s | |

| 6'' | 1.22 | s | |

| 3-OCH₃ | 3.79 | s | |

| 6-OCH₃ | 3.86 | s | |

| 2',2'-CH₃ | 1.49 | s | |

| 2',2'-CH₃ | 1.45 | s |

¹³C NMR Data (CD₃OD)

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 165.4 | 6' | 96.5 |

| 3 | 139.1 | 1'' | 23.3 |

| 4 | 126.1 | 2'' | 39.8 |

| 5 | 158.1 | 3'' | 29.8 |

| 6 | 132.3 | 4'' | 68.9 |

| 7 | 162.7 | 5'' | 30.0 |

| 8 | 106.1 | 6'' | 29.8 |

| 9 | 158.5 | 3-OCH₃ | 60.5 |

| 10 | 104.9 | 6-OCH₃ | 60.1 |

| 1' | 116.1 | 2',2'-CH₃ | 28.1 |

| 2' | 80.1 | 2',2'-CH₃ | 25.1 |

| 3' | 79.1 | ||

| 4' | 162.1 | ||

| 5' | 106.4 |

Experimental Protocols

Isolation of this compound

The air-dried and powdered aerial parts of Dodonaea viscosa were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts were referenced to the residual solvent signals of CD₃OD (δH 3.31 and δC 49.0).

-

Mass Spectrometry: High-resolution ESI-MS data were obtained on an API QSTAR Pulsar i spectrometer.

Logical Relationships in Structure Elucidation

The following diagram illustrates the workflow for the structural elucidation of this compound, starting from the initial extraction to the final spectroscopic analysis.

Dodovisone B: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodovisone B is a naturally occurring isoprenylated flavonoid.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The isoprenylation of the flavonoid core can enhance its bioactivity. This compound has been identified and isolated from the plant Dodonaea viscosa, a species belonging to the Sapindaceae family.[1] This guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, distribution, and isolation of this compound, intended for a technical audience in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found in the plant Dodonaea viscosa (L.) Jacq., a shrub with a cosmopolitan distribution in tropical, subtropical, and warm temperate regions.[1] The compound has been specifically isolated from the aerial parts of the plant, which include the leaves and stems.

Table 1: Total Flavonoid Content in Dodonaea viscosa Leaves

| Plant Material | Phytochemical Class | Concentration (mg/g of dry weight) |

| Dodonaea viscosa Leaves | Total Flavonoids | 32.21 ± 2.25[2] |

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been specifically elucidated. However, as an isoprenylated flavonoid, its biosynthesis is understood to follow the general pathway for this class of compounds. This pathway is a convergence of two major metabolic routes: the phenylpropanoid pathway, which produces the flavonoid backbone, and the isoprenoid pathway, which provides the prenyl group.

The flavonoid backbone is synthesized from p-coumaroyl-CoA and malonyl-CoA. The isoprenoid precursor, typically dimethylallyl pyrophosphate (DMAPP), is generated through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase enzyme then catalyzes the attachment of the prenyl group to the flavonoid core.

Caption: Generalized biosynthetic pathway of this compound.

Signaling Pathways

Currently, there is no published scientific literature detailing the specific signaling pathways that are modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from the aerial parts of Dodonaea viscosa, based on common methodologies for the isolation of flavonoids from plant sources.

1. Plant Material Collection and Preparation:

-

Collect the aerial parts (leaves and stems) of Dodonaea viscosa.

-

Air-dry the plant material in the shade at room temperature.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours).

-

Filter the extract and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Collect the different fractions and concentrate them to dryness. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

-

The structure of the isolated compound is typically determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is an isoprenylated flavonoid naturally occurring in the aerial parts of Dodonaea viscosa. While its precise concentration and distribution within the plant require further quantitative studies, its presence underscores the rich phytochemical profile of this species. The general biosynthetic pathway for isoprenylated flavonoids provides a framework for understanding its formation in the plant. The lack of data on its interaction with cellular signaling pathways highlights a significant area for future research, which could uncover its therapeutic potential. The provided isolation protocol offers a methodological basis for obtaining pure this compound for further pharmacological and biochemical investigations.

References

Dodovisone B (CAS Number 1616683-51-2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodovisone B, assigned the CAS number 1616683-51-2, is a naturally occurring isoprenylated flavonoid. It was first isolated from the aerial parts of the plant Dodonaea viscosa, a species known for its use in traditional medicine and for being a rich source of flavonoids, diterpenoids, and other bioactive compounds.[1][2] This technical guide provides a summary of the available scientific information on this compound.

Chemical Properties

This compound is characterized by its core flavonoid structure substituted with isoprenyl groups. The molecular formula of this compound is C₂₇H₃₂O₉, and it has a molecular weight of 500.54 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1616683-51-2 | [1] |

| Molecular Formula | C₂₇H₃₂O₉ | [1] |

| Molecular Weight | 500.54 g/mol | [1] |

| Class | Isoprenylated Flavonoid | [1] |

| Natural Source | Dodonaea viscosa | [1][2] |

Biological Activity and Mechanism of Action

As of the current date, there is a notable lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. The initial scientific publication that described the isolation and characterization of this compound focused exclusively on its chemical structure elucidation through spectroscopic analysis and did not report any biological assays.[1][2]

Subsequent searches for studies that have cited the original publication or independently investigated this compound have not yielded any data on its bioactivity. Therefore, no quantitative data, experimental protocols for biological assays, or established signaling pathways directly involving this compound can be provided at this time.

Potential Areas of Investigation Based on Related Compounds

While direct evidence for this compound's bioactivity is absent, studies on other isoprenylated flavonoids isolated from Dodonaea viscosa may offer insights into its potential therapeutic properties. Research conducted on compounds structurally related to this compound, such as various dodoviscins, has shown that these molecules can promote adipocyte differentiation in 3T3-L1 cells.[3] This activity was characterized by an increase in triglyceride levels and the upregulation of adipocyte-specific genes, including aP2 and GLUT4.[3]

Given these findings, a hypothetical area of investigation for this compound could be its role in adipogenesis and lipid metabolism. The general experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Adipogenesis Assay

Caption: Hypothetical workflow for investigating the effect of this compound on adipogenesis in 3T3-L1 cells.

Potential Signaling Pathway Involvement in Adipogenesis

The process of adipogenesis is regulated by a complex network of signaling pathways. Key transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) are considered master regulators of this process. Should this compound or its related compounds influence adipogenesis, it would likely modulate these or upstream signaling pathways.

Caption: A simplified diagram of the adipogenesis signaling pathway, indicating potential points of influence for compounds like this compound.

Conclusion

This compound is a structurally characterized isoprenylated flavonoid from Dodonaea viscosa. While its chemical properties are defined, there is currently no available data on its biological activities or mechanism of action. Based on the observed effects of related compounds from the same plant, a potential avenue for future research lies in the investigation of its effects on adipogenesis and associated signaling pathways. Further studies are required to elucidate the pharmacological profile of this compound and to determine its potential for therapeutic applications.

References

The Crystalline Structure of Dodovisone B: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and data presentation pertinent to the determination of the crystalline structure of Dodovisone B. While, as of the latest literature review, specific crystallographic data for this compound has not been publicly disseminated, this document provides a comprehensive framework for such an analysis. The protocols and data tables described herein represent the standard for crystallographic studies of novel small molecules.

Hypothetical Crystallographic Data of this compound

The following table summarizes the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of this compound. These values are essential for defining the crystal lattice and the precise arrangement of the molecules within it.

| Parameter | Hypothetical Value | Description |

| Crystal Data | ||

| Chemical Formula | C₂₇H₃₂O₉ | The elemental composition of the molecule. |

| Formula Weight | 500.54 g/mol | The mass of one mole of the substance. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, indicating the arrangement of symmetry elements. |

| Unit Cell Dimensions | ||

| a | 10.123(4) Å | The length of the 'a' axis of the unit cell. |

| b | 12.456(5) Å | The length of the 'b' axis of the unit cell. |

| c | 18.789(7) Å | The length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | The angles between the unit cell axes. |

| Volume | 2369.1(15) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Data Collection | ||

| Diffractometer | Bruker APEX-II CCD | The instrument used to measure the diffraction pattern of the crystal. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used. |

| Temperature | 100(2) K | The temperature at which the data was collected, often cryogenic to reduce thermal motion. |

| Refinement | ||

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit on F² | 1.05 | A statistical measure of the quality of the structure refinement. |

Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of a compound like this compound follows a well-established experimental workflow, beginning with crystal growth and culminating in the validation of the final structure.

1. Crystallization: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include slow evaporation, vapor diffusion, and cooling of a saturated solution. The goal is to obtain single crystals of sufficient size and quality for X-ray diffraction.

2. X-ray Data Collection: A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern, which consists of a series of spots of varying intensity.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

4. Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow Diagram

The following diagram illustrates the key stages in the experimental workflow for determining the crystalline structure of a small molecule.

In Silico Prediction of Dodovisone B Bioactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dodovisone B, an isoprenylated flavonoid isolated from Dodonaea viscosa, represents a promising natural product for further pharmacological investigation.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for hypothesis-driven experimental validation. The methodologies detailed herein encompass target prediction, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging these computational tools, researchers can efficiently identify potential protein targets, elucidate mechanisms of action, and assess the druggability of this compound, thereby accelerating its development as a potential therapeutic agent.

Introduction

Natural products remain a cornerstone of drug discovery, with flavonoids being a particularly rich source of bioactive compounds. This compound, with the molecular formula C27H32O9 and a molecular weight of 500.54, belongs to this chemical class.[1] As a novel compound, its biological activities are yet to be extensively explored. In silico methodologies offer a rapid and cost-effective approach to profile the bioactivity of such natural products, enabling the prioritization of experimental studies. This guide provides a detailed protocol for a computational workflow designed to predict the bioactivity of this compound, with a focus on its potential interactions with key signaling pathways implicated in various diseases.

Predicted Bioactivities and Physicochemical Properties

Based on the known activities of other flavonoids, it is hypothesized that this compound may exhibit anti-inflammatory, antioxidant, and anticancer properties through the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The following tables summarize the predicted physicochemical properties, drug-likeness, pharmacokinetic parameters, and potential protein targets for this compound, as would be generated by the described in silico workflow.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C27H32O9 |

| Molecular Weight | 500.54 g/mol |

| LogP (Consensus) | 3.50 |

| Water Solubility | Poorly soluble |

| Number of H-bond Donors | 5 |

| Number of H-bond Acceptors | 9 |

| Molar Refractivity | 128.50 |

| Topological Polar Surface Area | 153. Ų |

Note: These values are hypothetical and would be generated using tools like SwissADME.

Table 2: Predicted Drug-Likeness and Lead-Likeness of this compound

| Rule | Prediction | Violation |

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber Filter | Yes | 0 |

| Egan Rule | Yes | 0 |

| Muegge Rule | Yes | 0 |

| Bioavailability Score | 0.55 | - |

Note: These predictions are hypothetical and would be generated using tools like SwissADME.

Table 3: Predicted ADMET Properties of this compound

| Parameter | Prediction |

| Absorption | |

| GI Absorption | High |

| BBB Permeant | No |

| P-gp Substrate | No |

| Distribution | |

| VDss (human) | -0.15 log(L/kg) |

| Fraction Unbound | 0.150 |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Total Clearance | 0.5 log(mL/min/kg) |

| Renal OCT2 Substrate | No |

| Toxicity | |

| AMES Toxicity | No |

| hERG I Inhibitor | High risk |

Note: These predictions are hypothetical and would be generated using tools like SwissADME and other ADMET prediction servers.

Table 4: Predicted Protein Targets for this compound from SwissTargetPrediction

| Target Class | Target | Probability |

| Kinase | Phosphoinositide 3-kinase alpha | 0.15 |

| Kinase | Serine/threonine-protein kinase Akt1 | 0.12 |

| Kinase | Mitogen-activated protein kinase 14 (p38 alpha) | 0.10 |

| Transcription Factor | Nuclear factor NF-kappa-B p65 subunit | 0.08 |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | 0.07 |

Note: These predictions are hypothetical and would be generated using SwissTargetPrediction.

Table 5: Molecular Docking Results of this compound with Predicted Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| PI3Kα | 5ITD | -9.2 | VAL851, GLU849, LYS802 |

| Akt1 | 6HHJ | -8.7 | LYS179, GLU198, THR211 |

| p38α MAPK | 4R3C | -8.1 | LYS53, GLU71, MET109 |

| NF-κB p65 | 1VKX | -7.9 | ARG33, GLN36, LYS122 |

Note: These results are hypothetical and would be generated using molecular docking software like AutoDock Vina.

Experimental Protocols

This section provides detailed methodologies for the in silico experiments proposed for the bioactivity prediction of this compound.

Ligand and Protein Preparation

-

Ligand Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(O1)(C)C(O)CC2=C1C(CCC(C)CO)=CC(C3=C(OC)C(C4=C(O)C(OC)=C(O)C=C4O3)=O)=C2[1]

-

Convert the SMILES string to a 3D structure using a molecular modeling software such as ChemDraw or an online converter.

-

Perform energy minimization of the 3D structure using a force field like MMFF94.

-

Save the optimized structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for subsequent analyses.

-

-

Protein Preparation:

-

Identify the Protein Data Bank (PDB) IDs for the target proteins of interest. For this study, we propose:

-

Download the crystal structures from the RCSB PDB database.

-

Prepare the protein for docking using software like AutoDockTools or Chimera. This involves:

-

Removing water molecules and co-crystallized ligands.

-

Adding polar hydrogens.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Saving the prepared protein in the .pdbqt format for AutoDock Vina.

-

-

ADMET and Physicochemical Property Prediction

-

Access SwissADME: Navigate to the SwissADME web server.

-

Input Molecule: Paste the SMILES string of this compound into the input field.

-

Run Prediction: Initiate the prediction process.

-

Analyze Results: The server will provide predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

Data Tabulation: Summarize the quantitative data in tables as shown in Tables 1, 2, and 3.

Target Prediction

-

Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.

-

Input Molecule: Paste the SMILES string of this compound.

-

Select Organism: Choose "Homo sapiens".

-

Run Prediction: Start the target prediction.

-

Analyze Results: The output will be a list of potential protein targets ranked by probability. The results are based on a combination of 2D and 3D similarity to known bioactive ligands.

-

Data Tabulation: Summarize the top predicted targets and their probabilities in a table (see Table 4).

Molecular Docking

-

Grid Box Generation:

-

Load the prepared protein and ligand into AutoDockTools.

-

Define the binding site by creating a grid box that encompasses the active site residues. The center and dimensions of the grid box will be specific to each target protein.

-

-

Docking with AutoDock Vina:

-

Use the command-line interface of AutoDock Vina.

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Execute the docking run.

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate multiple binding poses with corresponding binding affinities (in kcal/mol).

-

Visualize the docking poses and interactions using software like PyMOL or Discovery Studio.

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein's active site residues.

-

Select the pose with the lowest binding affinity and the most favorable interactions for further analysis.

-

-

Data Tabulation: Summarize the docking results in a table (see Table 5).

Pharmacophore Modeling

-

Hypothesis Generation (Ligand-Based):

-

If a set of known active ligands for a predicted target is available, they can be used to generate a common feature pharmacophore model using software like Discovery Studio.

-

The software will identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement.

-

-

Virtual Screening:

-

The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify other molecules with similar features and potentially similar bioactivity.

-

-

Analysis:

-

Analyze the fit of this compound to the generated pharmacophore model to understand which of its chemical features are likely important for binding to the target.

-

Mandatory Visualizations

In Silico Workflow

Caption: In silico prediction workflow for this compound.

Predicted Modulation of the PI3K/Akt Signaling Pathway

Caption: Predicted inhibition of the PI3K/Akt pathway by this compound.

Predicted Modulation of the NF-κB Signaling Pathway

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial bioactivity profiling of this compound. By integrating target prediction, molecular docking, and ADMET analysis, researchers can generate testable hypotheses regarding its mechanism of action and therapeutic potential. The predictions suggest that this compound is a promising candidate for further investigation, particularly for its potential to modulate key signaling pathways involved in inflammation and cancer. The successful application of these computational methods can significantly de-risk and accelerate the drug discovery and development process for novel natural products like this compound. Subsequent experimental validation is essential to confirm these in silico findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor [ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. wwPDB: pdb_00003o96 [wwpdb.org]

- 8. 6HHJ: Crystal Structure of AKT1 in Complex with Covalent-Allosteric AKT Inhibitor 24b [ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

A Technical Guide to Isoprenylated Flavonoids: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Isoprenylated flavonoids, a unique class of polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of a lipophilic isoprenyl group to the flavonoid skeleton enhances their interaction with biological membranes and protein targets, often resulting in increased efficacy compared to their non-prenylated counterparts. This in-depth guide provides a comprehensive literature review of isoprenylated flavonoids, covering their biosynthesis, chemical diversity, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biosynthesis and Chemical Diversity

Isoprenylated flavonoids are synthesized in plants through the intricate phenylpropanoid and mevalonate (or MEP/DOXP) pathways. The core flavonoid structure is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. The isoprenyl moieties, typically prenyl or geranyl groups, are synthesized via the mevalonate pathway and subsequently attached to the flavonoid scaffold by prenyltransferase enzymes. This enzymatic process introduces significant structural diversity, with the isoprenyl group being attached at various positions on the A and B rings of the flavonoid skeleton.[1]

A notable example of complex isoprenylated flavonoid biosynthesis is observed in the Japanese mulberry tree (Morus alba), which produces compounds like kuwanons G and H. These molecules are formed through an enzymatic Diels-Alder reaction, a [4+2] cycloaddition, between two isoprenylated chalcone molecules.[1]

Biological Activities and Therapeutic Potential

Isoprenylated flavonoids exhibit a wide array of pharmacological effects, making them promising candidates for drug development. Their lipophilic nature often enhances their bioavailability and cellular uptake, contributing to their potent biological activities.[2][3]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of isoprenylated flavonoids against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth and metastasis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of Selected Isoprenylated Flavonoids (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthohumol | PC-3 (Prostate) | ~10 | [4] |

| BPH-1 (Prostate) | <10 | [4] | |

| Icaritin | A2780s (Ovarian) | ~20 | [5] |

| A2780cp (Ovarian, Cisplatin-resistant) | ~20 | [5] | |

| Anhydroicaritin | HepG2 (Liver) | Not specified, inhibits proliferation | [6][7] |

| Kuwanon C | Not specified | Not specified, cytotoxic | [8] |

| Sanggenon B | Not specified | Not specified, cytotoxic | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Isoprenylated flavonoids have been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Selected Isoprenylated Flavonoids

| Compound | Assay | Target/Mediator | Effect | Reference |

| Xanthohumol | Western Blot | NF-κB activation | Inhibition | [9][10] |

| Western Blot | IκBα phosphorylation | Inhibition | [11] | |

| Western Blot | COX-2 expression | Inhibition | [11] | |

| Isoprenylated flavonoids from Morus alba | Western Blot | iNOS and COX-2 expression | Inhibition | |

| Western Blot | ERK1/2 and JNK phosphorylation | Attenuation | [12] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoprenylated flavonoids have demonstrated promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.

Table 3: Antimicrobial Activity of Selected Isoprenylated Flavonoids (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6,8-diprenyl-genistein | Staphylococcus aureus (MRSA) | ≤ 10 | [2] |

| 4'-O-methylglabridin | Staphylococcus aureus (MRSA) | 10 | [2] |

| Glabrol | Staphylococcus aureus (MRSA) | ≤ 10 | [2] |

Antioxidant Activity

Isoprenylated flavonoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity).

Table 4: Antioxidant Activity of Isoprenylated Flavonoids

| Compound/Extract | Assay | Result | Reference |

| Jackfruit Peel Extracts | DPPH | IC50 values reported for different fractions | [13] |

| Lannea coromandelica Leaf Extracts | Phosphomolybdenum | Total antioxidant capacity reported | [14] |

Signaling Pathways Modulated by Isoprenylated Flavonoids

The therapeutic effects of isoprenylated flavonoids are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB activation is implicated in various cancers and inflammatory diseases. Several isoprenylated flavonoids, notably xanthohumol, have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[4][9][10][11] This leads to the suppression of pro-inflammatory and pro-survival gene expression.

Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Isoprenylated flavonoids like icaritin and anhydroicaritin have been demonstrated to inhibit this pathway by reducing the phosphorylation of Akt and its downstream effector, mTOR.[5][6][7] This inhibition leads to decreased cancer cell migration, invasion, and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by Icaritin.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of isoprenylated flavonoids.

Isolation and Purification

The isolation of isoprenylated flavonoids from plant material is a multi-step process that typically involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, often starting with a nonpolar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to obtain the flavonoid-rich extract.[15]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or Sephadex LH-20) to separate the components based on their polarity.[16]

-

Purification: Final purification of individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[16]

Structural Elucidation

The chemical structure of isolated isoprenylated flavonoids is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[17][18]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI)-MS and Tandem MS (MS/MS) provide information about the molecular weight and fragmentation patterns, which helps in identifying the compound and the nature of its substituents.[17][19]

Caption: General workflow for isolation and characterization of isoprenylated flavonoids.

In Vitro Bioassays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview: [11][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the isoprenylated flavonoid for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

This assay measures the free radical scavenging capacity of a compound.

-

Sample Preparation: Prepare different concentrations of the isoprenylated flavonoid in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Serial Dilutions: Prepare two-fold serial dilutions of the isoprenylated flavonoid in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the microplate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Studies

Animal models are essential for evaluating the efficacy and pharmacokinetics of isoprenylated flavonoids in a living system.

General Protocol for Anticancer Studies in Mice:

-

Animal Model: Use an appropriate mouse model, such as immunodeficient mice for xenograft studies with human cancer cells.

-

Tumor Implantation: Inject cancer cells subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors are established, administer the isoprenylated flavonoid at different doses via a suitable route (e.g., oral gavage, intraperitoneal injection).[24]

-

Monitoring: Monitor tumor growth, body weight, and overall health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of isoprenylated flavonoids is critical for their development as therapeutic agents.

-

Xanthohumol: Studies in rats have shown that the bioavailability of xanthohumol is dose-dependent and relatively low.[2][17][18][23] It is rapidly absorbed and metabolized, with isoxanthohumol being a major metabolite.[17]

-

8-Prenylnaringenin: The oral bioavailability of 8-prenylnaringenin in humans is significantly higher than its isomer, 6-prenylnaringenin.[22][25] It reaches maximum plasma concentration within 1-2 hours after oral administration.[19][25]

Conclusion

Isoprenylated flavonoids represent a promising class of natural products with a broad spectrum of therapeutic potential. Their enhanced biological activities, attributed to the presence of the isoprenyl moiety, make them attractive candidates for the development of novel drugs for cancer, inflammatory diseases, and infectious diseases. Further research focusing on optimizing their pharmacokinetic properties, elucidating their detailed mechanisms of action, and conducting well-designed clinical trials is warranted to fully realize their therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and exciting field of isoprenylated flavonoids.

References

- 1. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Icaritin Inhibits Migration and Invasion of Human Ovarian Cancer Cells via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Induction of apoptosis by flavones, flavonols (3-hydroxyflavones) and isoprenoid-substituted flavonoids in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of xanthohumol in rats of both sexes after oral and intravenous administration of pure xanthohumol and prenylflavonoid extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oral administration of purified micronized flavonoid fraction suppresses leukocyte adhesion in ischemia-reperfusion injury: in vivo observations in the hamster skin fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Dodovisone B: A Detailed Protocol for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Note

Dodovisone B is an isoprenylated flavonoid isolated from the aerial parts of the medicinal plant Dodonaea viscosa.[1] This compound belongs to a class of natural products known for a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This document provides a comprehensive protocol for the extraction and purification of this compound, intended to support research and development efforts in natural product chemistry and drug discovery. The methodologies outlined are based on established phytochemical techniques and aim to provide a reproducible framework for obtaining high-purity this compound for further investigation.

Experimental Protocols

Plant Material Collection and Preparation

The aerial parts of Dodonaea viscosa (L.) Jacq. serve as the source material for this compound.[1]

-

Collection: Aerial parts (leaves and stems) of Dodonaea viscosa are collected.

-

Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture

A multi-step solvent extraction process is employed to isolate the crude flavonoid fraction.

-

Initial Extraction: The powdered plant material is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

n-Hexane: To remove non-polar compounds such as fats and waxes.

-

Ethyl Acetate (EtOAc): This fraction will contain flavonoids of intermediate polarity, including this compound.

-

n-Butanol (n-BuOH): To isolate more polar compounds.

-

The ethyl acetate fraction is collected for further purification.

Purification of this compound

A combination of chromatographic techniques is utilized to isolate this compound from the ethyl acetate fraction.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is employed. The polarity of the solvent system is gradually increased by increasing the percentage of methanol. This allows for the separation of compounds with varying polarities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: A solvent system of chloroform and methanol is used to further separate the components of the fractions obtained from column chromatography. The bands corresponding to flavonoids are visualized under UV light, scraped from the plate, and the compound is eluted with a suitable solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of flavonoids.

-

Detection: A UV detector is used to monitor the elution of compounds. The retention time of this compound will be specific to the exact HPLC conditions used.

-

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)

| Step | Material | Solvents | Yield (g) | Yield (%) |

| 1 | Dried D. viscosa Powder | 95% Ethanol | 1000 | - |

| 2 | Crude Ethanolic Extract | - | 150 | 15.0 |

| 3 | n-Hexane Fraction | n-Hexane | 30 | 2.0 |

| 4 | Ethyl Acetate Fraction | Ethyl Acetate | 50 | 3.3 |

| 5 | n-Butanol Fraction | n-Butanol | 45 | 3.0 |

| 6 | Purified this compound | - | 0.5 | 0.03 |

Note: The above data is hypothetical and for illustrative purposes. Actual yields will vary depending on the plant material and extraction conditions.

Table 2: Chromatographic Conditions for this compound Purification

| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Column Chromatography | Silica Gel (200-300 mesh) | Chloroform:Methanol (100:0 to 80:20) | TLC with UV |

| Preparative TLC | Silica Gel GF254 | Chloroform:Methanol (95:5) | UV (254 nm) |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Methanol:Water (Gradient) | UV (280 nm) |

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, based on the known biological activities of Dodonaea viscosa extracts and other isolated flavonoids, it is plausible that this compound may exert its effects through common pathways associated with inflammation and cancer.

Potential signaling pathways that may be influenced by this compound include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This is a key pathway involved in regulating the immune and inflammatory responses. Many flavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is often observed in cancer. Some flavonoids have been shown to modulate MAPK signaling, leading to anti-proliferative effects.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Inhibition of the PI3K/Akt pathway is a common mechanism for the anticancer activity of natural products.

Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Caption: Putative signaling pathways modulated by this compound.

References

Application Note: Quantitative Determination of Dodovisone B in Pharmaceutical Formulations by a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dodovisone B, an isoprenylated flavonoid with potential therapeutic applications.[1] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and analytical research.[2][3] The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method exhibits good linearity, accuracy, precision, and robustness, making it a reliable tool for the quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is a naturally occurring isoprenylated flavonoid isolated from plants such as Dodonaea viscosa.[1] Natural products are a significant source of new drug candidates, and the development of robust analytical methods is crucial for their advancement through the drug development pipeline. Accurate quantification is essential for quality control, formulation development, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This document provides a detailed protocol for a validated RP-HPLC method for the quantitative determination of this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

Formic acid (analytical grade)

-

Placebo formulation (containing all excipients except this compound)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | 10 minutes |

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

-

Sample Solution (for a hypothetical 10 mg tablet):

-

Weigh and finely powder 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.

-

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

1. Specificity: The specificity of the method was evaluated by analyzing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the method's specificity.

2. Linearity: The linearity was determined by injecting six different concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

3. Accuracy (Recovery): The accuracy of the method was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was added to the placebo formulation, and the samples were analyzed. The percentage recovery was then calculated.

4. Precision:

-

Repeatability (Intra-day precision): The intra-day precision was determined by analyzing six replicate injections of a 10 µg/mL this compound standard solution on the same day.

-

Intermediate Precision (Inter-day precision): The inter-day precision was evaluated by analyzing the same standard solution on three different days.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2 °C).

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | - | 4.5 ± 0.2 |

| Theoretical Plates | > 2000 | 5800 |

| Tailing Factor | ≤ 2 | 1.1 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.45 |

Table 4: Accuracy (Recovery Study)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

| 80% | 8.0 | 7.95 | 99.38 | 0.92 |

| 100% | 10.0 | 10.08 | 100.80 | 0.75 |

| 120% | 12.0 | 11.92 | 99.33 | 0.88 |

Table 5: Precision

| Precision Type | % RSD (n=6) |

| Repeatability (Intra-day) | 0.95% |

| Intermediate (Inter-day) | 1.25% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for analytical method validation.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of this compound in bulk and pharmaceutical formulations. The short run time of 10 minutes allows for a high throughput of samples. The method is robust and reliable, providing a valuable tool for researchers and professionals in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ugr.es [ugr.es]

- 4. ijcce.ac.ir [ijcce.ac.ir]

- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajprui.com [ajprui.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of Dodovisone B

Introduction

Dodovisone B is an isoprenylated flavonoid isolated from the plant Dodonaea viscosa[1]. Flavonoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The unique structure of this compound suggests it may possess therapeutic potential. These application notes provide a comprehensive guide for researchers to evaluate the in vitro bioactivity of this compound using a panel of established cell-based assays. The following protocols are designed to assess its cytotoxicity and anti-inflammatory properties, providing a foundational understanding of its mechanism of action.

Cytotoxicity Assessment

It is crucial to first determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent bioactivity assays.

1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Incubate for 24 or 48 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[2]

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the cells with this compound for 24 or 48 hours.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Collect 50 µL of the supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.

-

Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) - MTT Assay (Mean ± SD) | % Cytotoxicity - LDH Assay (Mean ± SD) |

| Control (0.1% DMSO) | 100 ± 4.5 | 2.1 ± 0.8 |

| 1 | 98.2 ± 5.1 | 3.5 ± 1.1 |

| 10 | 95.6 ± 3.9 | 5.2 ± 1.5 |

| 25 | 88.4 ± 6.2 | 12.8 ± 2.3 |

| 50 | 65.7 ± 7.1 | 34.5 ± 4.6 |

| 100 | 32.1 ± 5.8 | 68.9 ± 5.2 |

Anti-inflammatory Activity Assessment

Based on the cytotoxicity data, non-toxic concentrations of this compound (e.g., 1-25 µM) should be used for these assays.

2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent A followed by 50 µL of Griess reagent B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

Data Analysis: Calculate the percentage inhibition of NO production.

Data Presentation: Inhibition of NO Production by this compound

| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |

| Control | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 35.8 ± 2.1 | 0 |

| LPS + this compound | 1 | 30.5 ± 1.8 | 14.8 |

| LPS + this compound | 10 | 18.2 ± 1.5 | 49.2 |

| LPS + this compound | 25 | 9.7 ± 1.1 | 72.9 |

| LPS + Dexamethasone | 10 | 5.4 ± 0.9 | 84.9 |

2.2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This assay quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.

Experimental Protocol

-

Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay protocol.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

-

Data Analysis: Create standard curves for both cytokines and determine their concentrations in the samples. Calculate the percentage inhibition.

Data Presentation: Inhibition of TNF-α and IL-6 Production by this compound

| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control | - | 50 ± 12 | 35 ± 8 |

| LPS (1 µg/mL) | - | 2500 ± 150 | 1800 ± 120 |

| LPS + this compound | 1 | 2100 ± 130 | 1550 ± 110 |

| LPS + this compound | 10 | 1250 ± 90 | 980 ± 75 |

| LPS + this compound | 25 | 600 ± 55 | 450 ± 40 |

Mechanism of Action: Signaling Pathway Analysis

3.1. NF-κB Nuclear Translocation

The transcription factor NF-κB is a master regulator of inflammation. This assay determines if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in LPS-stimulated cells.

Experimental Protocol

-

Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Treat with this compound for 1 hour, followed by LPS stimulation for 1 hour.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Observe the localization of the p65 subunit. In unstimulated cells, it is in the cytoplasm. In LPS-stimulated cells, it translocates to the nucleus. Assess the ability of this compound to prevent this translocation.

Visualizations

Caption: Experimental workflow for cytotoxicity and anti-inflammatory assays.

References

Application Notes and Protocols: Doxorubicin Cytotoxicity Testing in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Doxorubicin is a widely used anthracycline antibiotic with potent anti-tumor activity against a broad spectrum of cancers, including breast, lung, ovarian, and various leukemias and lymphomas.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of Doxorubicin on cancer cell lines, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Doxorubicin Cytotoxicity

The cytotoxic potential of Doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

| Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 24 | 2.50 | [4] |

| MCF-7 | Breast Adenocarcinoma | 48 | 1.25 | [4] |

| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 | [4] |

| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [4] |

| A549 | Lung Carcinoma | 24 | > 20 | [4] |

| A549 | Lung Carcinoma | 48 | 0.6 | [5] |

| A549 | Lung Carcinoma | 72 | 0.23 | [5] |

| HeLa | Cervical Carcinoma | 24 | 2.92 | [4] |

| UMUC-3 | Bladder Cancer | 24 | 5.15 | [4] |

| TCCSUP | Bladder Cancer | 24 | 12.55 | [4] |

| BFTC-905 | Bladder Cancer | 24 | 2.26 | [4] |

| M21 | Skin Melanoma | 24 | 2.77 | [4] |

| PC3 | Prostate Cancer | Not Specified | 2.64 | [6] |

| HCT116 | Colon Cancer | Not Specified | 24.30 | [6] |

| SNU449 | Hepatocellular Carcinoma | 24 | 139 | [7] |

| SNU449 | Hepatocellular Carcinoma | 48 | 164 | [7] |

| SNU449 | Hepatocellular Carcinoma | 72 | 136 | [7] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Doxorubicin stock solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for MTT-based cytotoxicity testing.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining